molecular formula C8H10O3 B2701223 2-(Propan-2-yl)furan-3-carboxylic acid CAS No. 99698-80-3

2-(Propan-2-yl)furan-3-carboxylic acid

Cat. No.: B2701223
CAS No.: 99698-80-3
M. Wt: 154.165
InChI Key: HIPLOIXCLUJDOD-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)furan-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available furan derivatives.

    Functional Group Introduction: The isopropyl group is introduced through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated furans.

Scientific Research Applications

2-(Propan-2-yl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)furan-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: Another furan derivative with a carboxylic acid group but without the isopropyl group.

    3-(2-Furyl)propionic acid: Similar structure but with a propionic acid group instead of an isopropyl group.

Uniqueness

2-(Propan-2-yl)furan-3-carboxylic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and potential applications. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-propan-2-ylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)7-6(8(9)10)3-4-11-7/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLOIXCLUJDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99698-80-3
Record name 2-(propan-2-yl)furan-3-carboxylic acid
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